molecular formula C6H7N5O B1460702 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105195-78-5

3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B1460702
CAS RN: 1105195-78-5
M. Wt: 165.15 g/mol
InChI Key: OHWJGXULWGTVTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one”, similar compounds have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” include a predicted boiling point of 392.3±52.0 °C, a predicted density of 1.68±0.1 g/cm3, and a predicted pKa of -1.14±0.20 .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has been utilized in the synthesis of new heterocyclic compounds that exhibit antimicrobial activity . These synthesized compounds are tested against various microorganisms and can potentially lead to the development of new antimicrobial drugs.

Agriculture: Antifungal and Antiviral Applications

In the agricultural sector, derivatives of triazolopyrimidines, which include the core structure of our compound of interest, have shown antifungal and antiviral properties . These properties are crucial for protecting crops from diseases and ensuring food security.

Materials Science: Energetic Materials

The compound’s derivatives have been explored for creating very thermostable energetic materials . These materials are significant for applications requiring high thermal stability, such as in aerospace engineering.

Chemistry: Synthesis of Heterocyclic Compounds

In the field of chemistry, this compound is valuable for the synthesis of heterocyclic compounds . These compounds are essential in developing pharmaceuticals and other chemicals with diverse biological activities.

Environmental Science: Fluorescent Probes

The triazole-fused heterocycles, related to our compound, have been used as fluorescent probes . These probes are important tools in environmental monitoring, helping detect and measure the presence of various pollutants.

Medicinal Chemistry: CDK2 Inhibition

Derivatives of this compound have been discovered as novel CDK2 inhibitors , which are significant in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells.

properties

IUPAC Name

3-ethyl-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWJGXULWGTVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)NC=N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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